Docosyl acetate
Overview
Description
- Docosyl acetate , also known as behenyl acetate , is a saturated fatty alcohol containing 22 carbon atoms .
- It is used traditionally as an emollient , emulsifier , and thickener in cosmetics.
- In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores .
Synthesis Analysis
- Docosyl acetate can be synthesized through esterification of docosanol (a 22-carbon aliphatic alcohol) with acetic acid .
Molecular Structure Analysis
- The chemical formula of docosyl acetate is C24H48O2 .
- It consists of a docosyl group (22 carbon atoms) attached to an acetate group (CH3COO-).
Chemical Reactions Analysis
- Docosyl acetate does not undergo significant chemical reactions under normal conditions.
- Its stability and lack of reactivity contribute to its use as an emollient and cosmetic ingredient.
Physical And Chemical Properties Analysis
- Docosyl acetate is a waxy solid with a melting point around 70°C .
- It is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Biogeochemistry in Subseafloor Sediments : A study by Heuer et al. (2009) investigated the stable carbon isotope chemistry of acetate in deep subseafloor sediments. This research provides insights into biogeochemical processes in these environments, highlighting acetate as a key metabolite in carbon cycling.
Antimicrobial Activity in Nanocapsules : Research by Liakos et al. (2018) explored the creation of bioactive nanosystems combining cellulose acetate with essential oils. These nanocapsules showed antimicrobial activity, suggesting applications in medical and pharmaceutical fields.
Coupling of Carbon and Nitrogen Cycles : The study by Oviedo‐Vargas et al. (2013) demonstrated how DOC manipulation, involving sodium acetate, can reveal coupled carbon and nitrogen dynamics in stream ecosystems, emphasizing the interconnectedness of these biogeochemical cycles.
Application in Imaging of Bone Metastases : Yu et al. (2011) conducted a study testing C11-acetate PET imaging for assessing therapy response in prostate cancer bone metastases. This suggests potential applications of acetate derivatives in medical imaging and cancer treatment monitoring.
Phase Diagrams of Thioacetates : The work of Marshall et al. (2000) on Langmuir monolayers of long-chain thioacetates, including S-docosyl acetate, contributes to understanding the physical chemistry of these compounds, which is crucial for applications in material science and nanotechnology.
Safety And Hazards
- Docosyl acetate is generally considered safe for topical use in cosmetics.
- However, as with any chemical, it is essential to follow safety guidelines during handling and formulation.
Future Directions
- Research on docosyl acetate could explore its potential applications beyond cosmetics, such as in antiviral formulations or materials science.
properties
IUPAC Name |
docosyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYRDXDPCQRJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231613 | |
Record name | 1-Docosanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl acetate | |
CAS RN |
822-26-4 | |
Record name | 1-Docosanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Docosanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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